Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate
Description
Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate is a benzoate ester derivative featuring a benzoxepin ring system linked via a carbonyl-amino group. Benzoxepin, a seven-membered oxygen-containing heterocycle, imparts unique conformational and electronic properties to the compound.
Properties
Molecular Formula |
C19H15NO4 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
methyl 3-(1-benzoxepine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C19H15NO4/c1-23-19(22)15-6-4-7-16(12-15)20-18(21)14-9-10-24-17-8-3-2-5-13(17)11-14/h2-12H,1H3,(H,20,21) |
InChI Key |
VABPAMLTMILQGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with 1-benzoxepin-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and in-line monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxepin ring can interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Features
Key Differences :
- The target compound’s benzoxepin core introduces a larger, more flexible heterocycle compared to the rigid triazine ring in analogs. This may influence solubility, bioavailability, and intermolecular interactions.
Triazine Analogs :
- Step 1: React 2,4,6-trichloro-1,3,5-triazine with phenols (e.g., phenol, chlorophenol isomers) in acetone at 0–5°C.
- Step 2: Introduce the amino-benzoate moiety via nucleophilic substitution with methyl 3-aminobenzoate in dimethylformamide (DMF) at 80–90°C.
- Yields: 65–78% after recrystallization (ethanol/water).
- Purification : Vacuum drying and crystallization.
Contrast :
- The triazine analogs require precise temperature control and multiple solvent systems, whereas the benzoxepin derivative’s synthesis (if similar to benzoxepin literature) might involve cyclization steps or transition-metal catalysis.
Physicochemical Properties
Notes:
Spectroscopic Characterization
- Triazine Analogs : Confirmed via $ ^1H $ NMR (aromatic protons at δ 6.8–8.2 ppm) and $ ^{13}C $ NMR (carbonyl at δ 165–170 ppm) .
- Benzoxepin Target : Expected $ ^1H $ NMR signals for the benzoxepin methylene groups (δ 3.5–4.5 ppm) and amide NH (δ 10–11 ppm).
Research Implications
The triazine analogs demonstrate how substituent electronic effects (e.g., chlorine) modulate physicochemical behavior, guiding the design of benzoxepin derivatives for applications in medicinal chemistry or materials science.
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